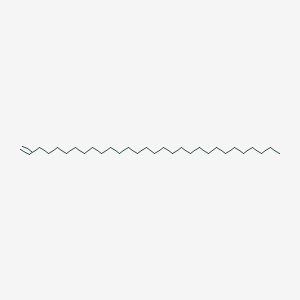

1-Triacontene

Description

Properties

IUPAC Name |

triacont-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H60/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3H,1,4-30H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMZHDICSCDKPFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCCCCCCCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H60 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5066378 | |

| Record name | 1-Triacontene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5066378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

420.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 1-Triacontene | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

18435-53-5, 36731-14-3 | |

| Record name | 1-Triacontene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18435-53-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Triacontene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018435535 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Triacontene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036731143 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Triacontene | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Triacontene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5066378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Triacont-1-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.453 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-TRIACONTENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q9JA45UU2R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mechanistic Investigations of 1 Triacontene Reactivity

Oxidation Reactions of Alpha-Olefins

The double bond in 1-triacontene allows for various oxidation reactions, which can lead to the formation of alcohols, aldehydes, carboxylic acids, or epoxides. Common oxidizing agents used for these transformations include ozone and potassium permanganate (B83412).

Oxidative Cleavage Studies

Oxidative cleavage of the carbon-carbon double bond in alkenes is a powerful synthetic tool. Strong oxidizing agents like ozone (O₃) or potassium permanganate (KMnO₄) can be used to break the double bond of this compound. libretexts.org

Ozonolysis, a two-step process, involves the reaction of the alkene with ozone at low temperatures, followed by a work-up step. libretexts.org This process cleaves the double bond to yield smaller molecules, typically aldehydes and/or ketones. libretexts.org In the case of this compound, a monosubstituted alkene, ozonolysis would be expected to yield nonanal (B32974) and formaldehyde.

Under hot, basic conditions, potassium permanganate also cleaves the double bond. libretexts.org For a monosubstituted alkene carbon, like that in this compound, this reaction typically yields the salt of a carboxylic acid. libretexts.org Unsubstituted alkene carbons are oxidized to carbon dioxide and water under these conditions. libretexts.org

Epoxidation of Long-Chain Linear Alpha-Olefins

Epoxidation is a key reaction for alpha-olefins, converting the double bond into a three-membered ring containing an oxygen atom, known as an epoxide. This transformation is an oxidative addition reaction. libretexts.org

The development of efficient and selective catalyst systems is central to the epoxidation of long-chain alpha-olefins. Perovskite-type oxides, such as calcium stannate (CaSnO₃), have emerged as promising catalysts for this purpose. These catalysts are often synthesized via methods like the sol-gel process followed by hydrothermal treatment to achieve high surface area and desired catalytic properties.

The general reaction for the epoxidation of this compound to form 1,2-epoxytriacontane is as follows:

C₃₀H₆₀ + [O] → C₃₀H₆₀O

Studies have shown that the catalytic performance is highly dependent on the preparation method and the resulting structural properties of the catalyst.

The efficiency of epoxidation, including conversion of the olefin and selectivity towards the epoxide, is significantly influenced by the catalyst's composition. For CaSnO₃-based catalysts, the molar ratio of calcium to tin (Ca/Sn) is a critical parameter. Research on similar long-chain olefins has demonstrated that varying this ratio can impact the catalyst's activity and selectivity.

Below is a hypothetical data table illustrating how catalyst composition could affect epoxidation efficiency, based on general findings in the field.

Table 1: Effect of Ca/Sn Molar Ratio on the Epoxidation of a Long-Chain Alpha-Olefin

| Ca/Sn Molar Ratio | Olefin Conversion (%) | Epoxide Selectivity (%) |

| 0.8 | 75 | 85 |

| 1.0 | 92 | 95 |

| 1.2 | 88 | 90 |

This data is illustrative and based on trends observed in related research.

Reduction Reactions of the Terminal Double Bond

Reduction reactions of this compound involve the addition of hydrogen across the double bond, converting the alkene into an alkane. This process effectively saturates the molecule.

Catalytic Hydrogenation Processes

Catalytic hydrogenation is the most common method for reducing the terminal double bond of this compound. This process involves reacting the alkene with hydrogen gas (H₂) in the presence of a metal catalyst. Commonly used catalysts for this type of reaction include palladium on carbon (Pd/C), platinum oxide (PtO₂), and Raney Nickel. masterorganicchemistry.com

The reaction proceeds by the adsorption of both the alkene and hydrogen onto the surface of the catalyst, where the addition of hydrogen atoms across the double bond occurs. The product of the complete hydrogenation of this compound is n-triacontane (C₃₀H₆₂).

The general equation for the hydrogenation of this compound is:

C₃₀H₆₀ + H₂ --(catalyst)--> C₃₀H₆₂

This reaction is highly efficient and typically proceeds with high yields under relatively mild conditions of temperature and pressure, depending on the chosen catalyst.

Substitution Reactions and Halogenation Studies

While the term "substitution" can be used broadly, the primary reaction involving the double bond of an alkene like this compound is electrophilic addition. In these reactions, the pi (π) bond of the alkene is broken to form two new sigma (σ) bonds.

Halogenation is a classic example of electrophilic addition. When this compound reacts with elemental halogens such as chlorine (Cl₂) or bromine (Br₂), the halogen molecule adds across the double bond. The mechanism proceeds through a bridged-ion intermediate. masterorganicchemistry.com For instance, in bromination, the bromine molecule becomes polarized as it approaches the electron-rich double bond of this compound. This leads to the formation of a cyclic bromonium ion and a bromide ion. The bromide ion then attacks one of the carbon atoms of the bridged intermediate from the side opposite the bridge, resulting in an anti-addition product, a trans-dihaloalkane. masterorganicchemistry.com The reaction with one equivalent of a halogen yields a dihalogenated alkane, while an excess can lead to further reactions. masterorganicchemistry.com

Although direct substitution at the double bond is not typical for alkenes, substitution reactions can occur at the allylic position (the carbon atom adjacent to the double bond) under specific conditions, such as through free-radical mechanisms.

Below is a summary of typical halogenation reactions applicable to this compound.

| Reaction Type | Reagent(s) | Typical Conditions | Major Product |

| Bromination | Bromine (Br₂) | Inert solvent | 1,2-dibromotriacontane |

| Chlorination | Chlorine (Cl₂) | Inert solvent | 1,2-dichlorotriacontane |

| This table illustrates the expected outcomes of electrophilic addition of halogens to this compound based on established alkene reactivity principles. masterorganicchemistry.com |

Polymerization Mechanisms and Copolymer Synthesis

The terminal double bond allows this compound to act as a monomer in polymerization reactions. As a long-chain α-olefin, its polymerization can be challenging due to the steric hindrance of the long alkyl chain, which can affect the rate of chain propagation and the resulting polymer's molecular weight. rsc.org The process generally follows a chain-growth mechanism, which involves initiation, propagation, and termination steps. For instance, free-radical polymerization can be initiated by a species that creates a radical on the monomer, which then propagates by adding more monomer units in a chain reaction until termination occurs. njit.edu

Formation of Hydrophobic Copolymers (e.g., Polyvinylpyrrolidone-graft-1-triacontene)

A significant application of this compound in polymer chemistry is the synthesis of hydrophobic copolymers. A notable example is Polyvinylpyrrolidone-graft-1-triacontene (PVP/TA), a copolymer where this compound is grafted onto a polyvinylpyrrolidone (B124986) (PVP) backbone. researchgate.nettiiips.com This synthesis can be achieved through processes like radical polymerization. tiiips.com

The resulting copolymer has a unique "radial brush" or "brush-like" molecular architecture. researchgate.net In this structure, the long, non-polar C30 alkyl chains of this compound are densely grafted as side chains onto the main, water-soluble PVP backbone. researchgate.net This structure imparts a highly hydrophobic and oleophilic (oil-attracting) nature to the copolymer, making it insoluble in water. researchgate.net The long triacontene side chains can interlock and form small crystalline regions, which influences the material's physical properties. researchgate.net

These characteristics make PVP/TA copolymers useful in various applications, such as waterproofing agents in cosmetics and as effective adsorbents for non-polar substances from aqueous environments. researchgate.net Research has shown that fibers made from PVP/TA can adsorb disperse dyes from water, with performance metrics indicating its potential as a specialized adsorbent material. researchgate.net

| Copolymer | Structure | Key Property | Research Finding |

| Polyvinylpyrrolidone-graft-1-triacontene (PVP/TA) | Radial brush copolymer with a PVP backbone and this compound side chains. researchgate.net | Highly hydrophobic and oleophilic. researchgate.net | As an adsorbent, PVP/TA fibers showed a dye adsorption capacity of 35.4 mg/g. researchgate.net |

| This table summarizes the structural and functional characteristics of a key this compound based copolymer. |

Biological Systems and Interactions of 1 Triacontene

Hydrocarbon Biosynthesis Pathways in Organisms

The synthesis of long-chain hydrocarbons like 1-triacontene is a widespread biological process observed in organisms ranging from bacteria and cyanobacteria to plants. researchgate.net These pathways are of significant interest for their potential in producing biofuels and other valuable chemicals. biofueljournal.comnih.gov The primary routes to hydrocarbon biosynthesis originate from the fatty acid synthesis pathway. biofueljournal.comsdu.edu.cn

The foundation for the biosynthesis of this compound and other long-chain alkenes lies in the fatty acid synthesis (FAS) pathway. biofueljournal.compnas.org In this process, acetyl-CoA is elongated through the cyclic addition of two-carbon units from malonyl-CoA, creating fatty acyl-acyl carrier proteins (acyl-ACPs). pnas.org These intermediates are central to the production of various lipids and can be channeled into hydrocarbon synthesis. frontiersin.org

Three primary enzymatic strategies have been identified for converting fatty acid precursors into hydrocarbons:

Deformylation, Decarbonylation, and Decarboxylation: These processes utilize various enzymes to remove the carboxyl group from fatty acids or their derivatives. sdu.edu.cn

Photo-decarboxylation: A light-dependent mechanism for decarboxylating free fatty acids. sdu.edu.cn

Non-oxidative Decarboxylation/Elimination: This strategy is used for β-activated intermediates to generate alkenes. sdu.edu.cn

These diverse enzymatic reactions allow organisms to produce a variety of hydrocarbons, including alkanes and terminal alkenes (1-alkenes). sdu.edu.cn

Several key enzymes are responsible for the final steps in converting fatty acid derivatives into alkenes.

Acyl-ACP Reductase (AAR) and Aldehyde Deformylating Oxygenase (ADO): This two-enzyme pathway is prominent in cyanobacteria for producing alkanes and alkenes. researchgate.netoup.com First, Acyl-ACP Reductase (AAR) reduces a fatty acyl-ACP (or acyl-CoA) to a fatty aldehyde. researchgate.netresearchgate.net Subsequently, the Aldehyde Deformylating Oxygenase (ADO), a di-iron-containing enzyme, catalyzes the conversion of the fatty aldehyde into a Cn-1 alkane (an alkane with one less carbon atom) and formate. biofueljournal.commanchester.ac.ukwikipedia.org This process involves a complex free-radical mechanism requiring molecular oxygen and reducing equivalents. wikipedia.orgacs.org The ADO enzyme is notable for catalyzing an oxygenation reaction that results in the formal hydrolysis of the substrate. wikipedia.org The interaction between AAR and ADO is thought to be crucial for the efficient transfer of the insoluble aldehyde substrate. jst.go.jp

Olefin Synthase (Ols): Found in some cyanobacteria, Olefin Synthase (Ols) is a large, multi-domain enzyme with homology to type I polyketide synthases (PKS). rsc.orgnih.gov It is responsible for producing terminal alkenes (α-olefins). rsc.org The proposed mechanism involves the elongation of a fatty acid substrate followed by a decarboxylation step. nih.gov For instance, in Synechococcus sp. PCC 7002, Ols produces primarily 1-nonadecene (B90666) and 1,14-nonadecadiene. rsc.org This enzyme directly utilizes free fatty acids, which are activated and loaded onto the enzyme complex for subsequent extension and conversion into the final olefin product. rsc.org

Key Enzymes in Fatty Acid-Derived Alkene Biosynthesis

| Enzyme | Abbreviation | Function | Substrate | Product | Organism Type | Reference |

|---|---|---|---|---|---|---|

| Acyl-ACP Reductase | AAR | Reduces fatty acyl-ACPs to fatty aldehydes. | Fatty Acyl-ACP/CoA | Fatty Aldehyde | Cyanobacteria | researchgate.net |

| Aldehyde Deformylating Oxygenase | ADO | Converts fatty aldehydes to alkanes/alkenes and formate. | Fatty Aldehyde | Cn-1 Alkane/Alkene | Cyanobacteria | biofueljournal.comwikipedia.org |

| Olefin Synthase | Ols | A multi-domain enzyme that produces terminal alkenes. | Fatty Acid | α-Olefin (1-alkene) | Cyanobacteria | rsc.orgnih.gov |

A distinct pathway for producing long-chain internal olefins involves a "head-to-head" condensation of two fatty acid molecules. frontiersin.org This process is governed by a set of four genes designated oleA, oleB, oleC, and oleD. asm.orgscispace.comnih.gov

The proposed pathway is as follows:

OleA: This enzyme, a member of the thiolase superfamily, catalyzes a Claisen condensation of two fatty acyl-CoA molecules to form a β-keto acid intermediate. frontiersin.orgresearchgate.net This is considered the first committed step in the pathway. frontiersin.org

OleD: An NADPH-dependent reductase that reduces the β-keto acid to a β-hydroxy acid. researchgate.net

OleC: This enzyme, identified as a β-lactone synthetase, converts the β-hydroxy acid into a β-lactone intermediate. acs.org It is a member of the AMP-dependent ligase/synthase superfamily. acs.org

OleB: An α/β-hydrolase family enzyme that is thought to catalyze the final decarboxylation of the β-lactone to produce the final cis-alkene. sdu.edu.cnresearchgate.net

This pathway is responsible for producing a variety of long-chain olefins, such as the C28 to C31 alkenes found in Xanthomonas campestris. asm.orgnih.gov

Cyanobacteria are photosynthetic microorganisms that naturally produce a range of hydrocarbons, including alkanes and alkenes, making them attractive platforms for biofuel production. researchgate.netnih.gov They utilize solar energy, water, and carbon dioxide, offering a sustainable route to chemical synthesis. researchgate.netwustl.edu The two primary hydrocarbon synthesis pathways in cyanobacteria are the AAR/ADO pathway and the Olefin Synthase (Ols) pathway. researchgate.netosti.gov Interestingly, a given cyanobacterial genome typically encodes for one of these pathways, but not both. researchgate.netosti.gov

The natural hydrocarbon yields in cyanobacteria are generally low for commercial purposes. oup.com Therefore, significant research has focused on metabolic engineering and synthetic biology to enhance production. nih.govfrontiersin.org Strategies include:

Overexpressing the native hydrocarbon biosynthesis genes (AAR/ADO or Ols). oup.com

Introducing heterologous pathways into cyanobacterial hosts to produce novel hydrocarbons. osti.govfrontiersin.org

Redirecting carbon flux from central metabolism towards fatty acid synthesis to increase the availability of precursors. frontiersin.org

Developing and applying synthetic biology tools like riboswitches and CRISPR-based systems for precise genetic control. frontiersin.org

These engineering efforts have successfully increased hydrocarbon titers and expanded the range of producible compounds in cyanobacteria. oup.comfrontiersin.org

In terrestrial plants, long-chain aliphatic compounds, including alkenes like this compound, are major components of the cuticular wax that coats the plant's aerial surfaces. uu.nluu.nlresearchgate.net This wax layer serves as a protective barrier against water loss and other environmental stresses. researchgate.netresearchgate.net

The biosynthesis of cuticular wax components begins in the plastids of epidermal cells with the production of C16 and C18 fatty acids. frontiersin.org These fatty acids are then transported to the endoplasmic reticulum (ER), where they are elongated by a fatty acid elongase (FAE) complex to form very-long-chain fatty acids (VLCFAs) with chain lengths typically ranging from C26 to C34. frontiersin.org

From these VLCFA precursors, two main pathways generate the final wax components:

Acyl-Reduction Pathway: This pathway produces primary alcohols and wax esters. researchgate.net

Decarbonylation Pathway: This pathway leads to the formation of aldehydes, alkanes, secondary alcohols, and ketones. researchgate.net The conversion of long-chain aldehydes to alkanes is a key step, catalyzed by an enzyme homologous to the CER1 protein in Arabidopsis. frontiersin.org

The resulting wax components are then transported out of the cell and through the cell wall to form the intracuticular and epicuticular wax layers. researchgate.net

Overview of Hydrocarbon Biosynthesis Pathways

| Pathway Name | Key Enzymes | Primary Product Type | Typical Organisms | Reference |

|---|---|---|---|---|

| AAR-ADO Pathway | Acyl-ACP Reductase (AAR), Aldehyde Deformylating Oxygenase (ADO) | Odd-chain Alkanes (Cn-1) | Cyanobacteria | researchgate.net |

| Olefin Synthase Pathway | Olefin Synthase (Ols) | Terminal Alkenes (α-Olefins) | Cyanobacteria | rsc.org |

| Head-to-Head Condensation | OleA, OleB, OleC, OleD | Long-chain Internal Alkenes | Bacteria (e.g., Micrococcus, Xanthomonas) | frontiersin.orgnih.gov |

| Plant Decarbonylation Pathway | Fatty Acid Elongase (FAE), CER1-like enzymes | Alkanes, Alkenes, Alcohols | Terrestrial Plants | frontiersin.orgresearchgate.net |

Interactions with Lipid Membranes and Cellular Structures

The long, hydrophobic hydrocarbon chain of this compound dictates its interaction with biological systems, primarily at the level of cellular membranes. studysmarter.co.uk As nonpolar molecules, long-chain hydrocarbons are fundamental components of lipids, which are crucial for energy storage and forming the structural basis of cell membranes. studysmarter.co.ukopentextbc.ca

The primary structure of a cell membrane is the phospholipid bilayer, which acts as a selective barrier. studysmarter.co.uk The hydrophobic tails of phospholipids (B1166683), which are themselves hydrocarbon chains, form the core of this bilayer. studysmarter.co.uk The integration of long-chain alkenes like this compound into these lipid bilayers can significantly alter the physical properties of the membrane.

Research indicates that the length and saturation of hydrocarbon chains influence membrane fluidity. studysmarter.co.uk Longer and more saturated chains tend to pack together more tightly, which reduces membrane fluidity. studysmarter.co.uk Conversely, shorter chains or the presence of double bonds (as in this compound) can introduce kinks that prevent tight packing, thereby increasing membrane fluidity. studysmarter.co.uk This modulation of fluidity can, in turn, affect crucial cellular functions such as membrane permeability and the activity of membrane-bound proteins involved in signaling and transport. studysmarter.co.uk

In cyanobacteria, hydrocarbons are essential for maintaining optimal cell size, division, and growth. nih.gov The absence of native hydrocarbons in mutant strains leads to larger cell sizes and defects in cell division, suggesting a structural role for these molecules in the cell envelope, which includes the cytoplasmic and thylakoid membranes. nih.gov While not directly studied for this compound, it is plausible that its presence within the membranes of producing organisms contributes to these structural and functional roles.

Influence on Membrane Fluidity and Permeability

This compound, a long-chain alkene, is hydrophobic and non-polar, properties that facilitate its interaction with biological membranes. ontosight.ai The integration of such molecules into the lipid bilayer can influence the membrane's fluidity and permeability. The fluidity of a cell membrane, which is crucial for its functions, is determined by factors like temperature and its lipid composition. nih.gov

The length of the fatty acid chains in the membrane's phospholipids is a key determinant of its fluidity; shorter chains result in a more fluid membrane at lower temperatures because the interactions between them are weaker. nih.gov The presence of unsaturated fatty acids, which have double bonds that create kinks in their chains, also increases membrane fluidity by making the phospholipids more difficult to pack together. nih.gov

Conversely, cholesterol plays a complex role. It inserts into the bilayer and, by interacting with the fatty acid chains, reduces the mobility of their outer portions, making the membrane more rigid. nih.gov However, it also prevents the fatty acid chains from packing too closely, thereby maintaining fluidity at lower temperatures. nih.gov

The hydrophobic nature of this compound allows it to insert into the lipid bilayer, which can affect how the membrane's lipids are packed. This alteration in packing can subsequently modify the membrane's fluidity and its permeability to various substances. A more fluid membrane is generally more permeable. uvigo.es The permeability of a membrane is its capacity to allow the passive diffusion of molecules. conductscience.com Small, non-polar molecules can pass through the hydrophobic core of the membrane relatively easily, while charged ions and large polar molecules find it difficult to cross without the help of transport proteins. uvigo.eskhanacademy.org

Effects on Cellular Signaling and Transport Mechanisms

The integration of this compound into the cell membrane, and its subsequent effect on fluidity and permeability, can have a cascading impact on cellular signaling and transport mechanisms. Cell membranes house a variety of proteins, including receptors and channels, that are integral to cell signaling and the transport of substances. The function of these proteins can be sensitive to the physical state of the lipid bilayer surrounding them.

Cellular transport mechanisms are broadly categorized as passive or active. khanacademy.org Passive transport, such as simple and facilitated diffusion, does not require the cell to expend energy and relies on the concentration gradient of the substance being transported. khanacademy.orgyoutube.com Active transport, on the other hand, requires energy, often in the form of ATP, to move substances against their concentration gradient. khanacademy.orgyoutube.com

Changes in membrane fluidity can affect the lateral movement and conformational changes of membrane proteins, which are essential for their function. nih.gov For instance, the efficiency of carrier proteins and the opening and closing of channel proteins can be influenced by the viscosity of the membrane.

Furthermore, many cellular signaling pathways are initiated at the cell membrane. The binding of a signaling molecule to a receptor protein can trigger a cascade of intracellular events. The clustering and interaction of these receptor proteins can be dependent on membrane fluidity. Therefore, by altering the membrane's physical properties, this compound could potentially modulate these signaling pathways.

Investigation of Biological Pathways Potentially Affected by this compound

Research suggests that compounds similar to this compound may interact with various biological pathways, particularly those related to lipid metabolism. Biochemical pathways are series of interconnected chemical reactions, catalyzed by enzymes, that are fundamental for maintaining an organism's homeostasis. byjus.com These pathways can be linear, branched, or cyclical. byjus.com

While direct evidence of this compound's specific effects on metabolic pathways is limited, its structural similarity to other long-chain hydrocarbons suggests potential interactions. For instance, long-chain fatty acids are known to influence the regulation of metabolic pathways like glycolysis and gluconeogenesis. byjus.com

Research on Antimicrobial Properties of Related Alkenes

Studies have investigated the antimicrobial properties of various long-chain alkenes and related compounds. ontosight.ai The antimicrobial activity of such compounds often correlates with the length of their carbon chain. nih.govresearchgate.net

One study focused on (E)-3-alken-2-ones, which are structurally related to alkenes. It was found that (E)-3-tridecen-2-one demonstrated both antibacterial and antifungal activity. nih.gov Further investigation into its homologues revealed that the minimum inhibitory concentration (MIC) for the fungus Trichophyton mentagrophytes was 12.5 µg/mL with (E)-3-tetradecen-2-one, and for the bacterium Propionibacterium acnes, the MIC was 3.13 µg/mL with (E)-3-heptadecen-2-one. nih.gov

Another study on imidazolium-based surface-active ionic liquids, which contain alkyl chains, showed that their antimicrobial activity is significantly influenced by the length of these chains. mdpi.com Compounds with alkyl chains of 12 or 14 carbons exhibited the highest antimicrobial activity, while those with chains longer than 16 or shorter than 10 carbons showed a notable decrease in effectiveness. mdpi.com

The table below summarizes the findings on the antimicrobial activity of some long-chain alkene-related compounds.

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

| (E)-3-Tetradecen-2-one | Trichophyton mentagrophytes (fungus) | 12.5 µg/mL |

| (E)-3-Heptadecen-2-one | Propionibacterium acnes (bacterium) | 3.13 µg/mL |

Applications of 1 Triacontene in Materials Science

Polymer Chemistry and Advanced Material Design

The terminal double bond in 1-triacontene allows it to participate in polymerization reactions, leading to the creation of novel polymers with tailored properties. Its long alkyl chain is instrumental in modifying the characteristics of resulting polymers, particularly in enhancing hydrophobicity.

Synthesis of Hydrophobic Copolymers for Functional Applications

A notable application of this compound is in the synthesis of hydrophobic copolymers. For instance, it is used to create polyvinylpyrrolidone-graft-1-triacontene (PVP/TA), a copolymer with a distinctive brush-like molecular architecture. In this structure, the hydrophilic polyvinylpyrrolidone (B124986) (PVP) forms the backbone, while the long, non-polar this compound chains constitute the side branches. researchgate.net This arrangement results in a highly hydrophobic material. researchgate.net The hydrophobicity imparted by the triacontene grafts makes these copolymers suitable for applications such as waterproofing in cosmetics and sunscreens.

Development of Functionalized Polyolefins

This compound is also utilized in the development of functionalized polyolefins, which are high-value materials with improved surface properties like adhesion and compatibility. mdpi.com While the direct incorporation of polar functionalities into non-polar polyolefin backbones is challenging, this compound can be a component in creating these advanced polymers. mdpi.com For example, formulations have been developed that include a polyvinylpyrrolidone-graft-(this compound) copolymer alongside an olefin-based copolymer and other additives to create functionalized materials. google.com Furthermore, research into the C-H functionalization of polyolefins aims to upcycle plastic waste into reprocessable materials with enhanced properties. nih.gov These functionalized polyolefins can have applications as additives in lubricant compositions to improve anti-wear and anti-corrosion properties. google.com

Adsorption Media Development

The pronounced hydrophobicity and oleophilicity (attraction to oils) of this compound and its derivatives make them effective in the development of specialized adsorption media.

Role in Adsorbing Non-polar Dyes in Aqueous Systems

The extended hydrocarbon chain of this compound is critical for its ability to adsorb non-polar substances from aqueous environments. Copolymers containing this compound, such as PVP/TA, have demonstrated significant potential as adsorbent materials for removing non-polar dyes from water. researchgate.net The hydrophobic triacontene side chains readily interact with and bind non-polar dye molecules through strong "hydrophobic bonding" interactions. researchgate.net Research has shown that fibrous assemblies of PVP/TA can effectively capture disperse dyes like Dianix AC-E from aqueous solutions, with adsorption capacities that can surpass those of standard materials like granular-activated carbon under similar conditions. researchgate.net This makes them promising for applications in the targeted adsorption and separation of non-polar species from polar environments, such as in the treatment of textile industry effluents. researchgate.net

Fiber Technology and Melt-Spun Fibers

The thermal properties of this compound-based copolymers lend themselves to processing via melt spinning, a widely used and environmentally friendly method for fiber production. mdpi.com

Melt spinning involves melting a polymer and extruding it through a spinneret to form fibers, which then solidify upon cooling. vnpolyfiber.com This technique is advantageous due to its simplicity, high production speed, and the absence of solvents. mdpi.comhkrita.com Copolymers like PVP/TA can be processed into fiber webs using centrifugal melt spinning. researchgate.net Studies have shown that PVP/TA can be melt-spun at temperatures around 72°C to produce nanofibers and microfibers with diameters ranging from a few hundred nanometers to a couple of micrometers. researchgate.net

These melt-spun fibers, however, can exhibit brittleness, which has been linked to the crystallization of the triacontene graft chains. These side chains can interlock and form small lateral crystals around the amorphous PVP backbone, leading to a rigid structure. researchgate.net Despite this, the resulting fibrous materials have a high surface area and possess the hydrophobic properties necessary for applications in adsorption and separation technologies. researchgate.net

Emerging Applications in Green Chemistry and Sustainable Materials

The principles of green and sustainable chemistry focus on designing products and processes that minimize environmental impact, reduce waste, and utilize renewable resources. primescholars.comunep.org In this context, the use of bio-based feedstocks and the development of biodegradable and recyclable materials are key trends. jetir.org

The development of functionalized polyolefins from renewable, bio-based monomers is an active area of research aimed at producing more sustainable plastics. mdpi.com While this compound itself is not typically derived from renewable sources, its role in creating functional polymers that can be reprocessed or that enhance the properties of recycled plastics aligns with the goals of a circular economy. nih.govjetir.org For instance, the ability to functionalize polyolefin waste could lead to upcycling it into more valuable, reprocessable materials with improved mechanical properties. nih.gov This contributes to the broader objective of creating more sustainable material life cycles and reducing plastic waste. primescholars.com

Analytical Chemistry Methodologies for 1 Triacontene

Qualitative and Quantitative Characterization Techniques

A combination of chromatographic and spectroscopic methods is typically employed for the comprehensive characterization of 1-triacontene. These techniques provide information on its purity, molecular structure, and the quantity present in a sample.

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds like this compound. It combines the superior separation capabilities of gas chromatography with the powerful identification ability of mass spectrometry. berkeley.edu

In a typical GC-MS analysis of this compound, the sample is first vaporized and introduced into the GC column. The separation is achieved based on the compound's boiling point and its interaction with the stationary phase of the column. As this compound is a long-chain hydrocarbon, a temperature-programmed analysis is necessary to ensure its elution from the column. nist.gov The mass spectrometer then ionizes the eluted this compound molecules, typically through electron ionization (EI), causing them to fragment in a reproducible manner.

The resulting mass spectrum is a unique fingerprint of the molecule. For straight-chain alkanes and alkenes, the fragmentation pattern is characterized by clusters of peaks that are 14 mass units apart, corresponding to the sequential loss of CH2 groups. libretexts.orgwhitman.edu The molecular ion peak (M+), which represents the intact molecule, may be observed, although it can be weak for long-chain hydrocarbons. whitman.edu The base peak, the most abundant ion in the spectrum, along with other significant fragment ions, aids in the structural confirmation of this compound.

Below is a table summarizing typical GC-MS parameters for the analysis of this compound.

| Parameter | Value/Description |

| Column Type | Capillary |

| Active Phase | HP-5 MS, CP Sil 8 CB, or similar non-polar phase |

| Column Length | 25 - 30 m |

| Column Diameter | 0.20 - 0.25 mm |

| Phase Thickness | 0.13 - 0.25 µm |

| Carrier Gas | Helium or Hydrogen |

| Temperature Program | Initial temperature of 60-70°C, ramped up to 300-320°C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

This data is illustrative and based on typical parameters for long-chain hydrocarbon analysis.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, and it is particularly useful for determining the presence and nature of double bonds in compounds like this compound. Both ¹H NMR and ¹³C NMR are employed to confirm the presence of the terminal double bond.

In the ¹H NMR spectrum of this compound, the protons attached to the double bond carbons (vinylic protons) give characteristic signals in the downfield region of the spectrum, typically between 4.5 and 6.5 ppm. compoundchem.cominspenet.com The splitting pattern of these signals can provide information about the stereochemistry of the double bond and the number of adjacent protons. For this compound (CH2=CH(CH2)27CH3), the terminal vinylic protons will exhibit distinct splitting patterns.

¹³C NMR spectroscopy provides complementary information. The carbon atoms of the double bond in alkenes typically resonate in the range of 100-150 ppm. inspenet.comyoutube.com The specific chemical shifts of the two double-bonded carbons in this compound can confirm its structure as a terminal alkene.

The following table outlines the expected chemical shift ranges for the key protons and carbons in this compound, which are indicative of its double bond content.

| Nucleus | Group | Expected Chemical Shift (δ, ppm) |

| ¹H | Vinylic Protons (=CH₂) | 4.5 - 5.5 |

| ¹H | Vinylic Proton (=CH-) | 5.5 - 6.5 |

| ¹³C | Vinylic Carbon (=CH₂) | 110 - 125 |

| ¹³C | Vinylic Carbon (=CH-) | 130 - 145 |

These are approximate chemical shift ranges and can vary depending on the solvent and other experimental conditions.

Application in Analytical Standards and Markers

Due to its well-defined chemical structure and physical properties, this compound can serve as a valuable analytical standard in various applications.

A significant application of this compound is its use as a marker for the quantification of polyethylene (B3416737) in complex environmental or biological samples. This is often achieved through pyrolysis-gas chromatography-mass spectrometry (Py-GC-MS). go-jsb.co.uktheanalyticalscientist.comcdsanalytical.com

Polyethylene, a polymer made of repeating ethylene (B1197577) units, does not have a distinct chemical marker that can be easily measured directly in complex mixtures. However, when subjected to high temperatures in the absence of oxygen (pyrolysis), polyethylene breaks down into a characteristic mixture of smaller hydrocarbon fragments. This pyrolyzate typically consists of a series of triplets for each carbon number, corresponding to an n-alkane, an α-alkene, and an α,ω-diene. go-jsb.co.ukoaepublish.com

For a given carbon number, the α-alkene is a major pyrolysis product. Therefore, when polyethylene is pyrolyzed, this compound is one of the specific α-alkenes formed. By measuring the amount of this compound produced during the pyrolysis of a sample and comparing it to a calibration curve generated from known amounts of polyethylene, the quantity of polyethylene in the original sample can be determined. An internal standard, a known amount of a different compound, can be added to the sample before analysis to improve the accuracy and precision of the quantification. nih.govresearchgate.net

Advanced Separation and Detection Strategies for Long-Chain Hydrocarbons

The analysis of long-chain hydrocarbons like this compound, especially in complex mixtures such as petroleum fractions or environmental samples, often requires advanced separation and detection techniques to achieve the necessary resolution and sensitivity.

Hyphenated techniques, which combine two or more analytical methods, are particularly powerful for this purpose. ijpsjournal.comasdlib.orgijarnd.comnih.gov One such technique is comprehensive two-dimensional gas chromatography (GC×GC) coupled with mass spectrometry (GC×GC-MS). go-jsb.co.uktheanalyticalscientist.comcdsanalytical.com In GC×GC, the effluent from the first GC column is subjected to a second, different type of GC column, providing a much higher degree of separation than a single column. This enhanced separation is especially beneficial for resolving isomeric and isobaric interferences that are common in complex hydrocarbon mixtures. When coupled with a mass spectrometer, GC×GC-MS allows for the detailed characterization and quantification of individual long-chain hydrocarbons, even at trace levels.

Computational and Theoretical Studies of 1 Triacontene

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation are powerful tools for investigating the behavior of molecules at an atomic level. For a long-chain alkene like 1-triacontene, these methods provide insights into its structure, dynamics, and interactions, which can be challenging to probe experimentally.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.org It is a widely used tool in chemistry and materials science for calculating ground state properties like electron density, total energy, and molecular structure. wikipedia.orgresearchgate.net The computational costs of DFT are relatively low compared to other high-level quantum chemistry methods, making it applicable to larger molecules. wikipedia.org

While specific DFT studies focusing exclusively on this compound are not extensively documented in publicly available literature, the methodology is broadly applied to hydrocarbons to understand their electronic properties and reactivity. For a molecule like this compound, DFT calculations could be employed to:

Determine the optimized molecular geometry, including bond lengths and angles, particularly around the carbon-carbon double bond.

Calculate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO gap is a crucial indicator of chemical reactivity and stability. nih.gov

Simulate vibrational spectra (e.g., infrared and Raman), which can aid in the interpretation of experimental spectroscopic data.

Investigate reaction mechanisms, such as addition reactions at the double bond or catalytic processes like hydroxylation.

Despite its strengths, DFT has known limitations, including difficulties in accurately describing intermolecular van der Waals forces (dispersion), which are significant in long-chain hydrocarbons like this compound. wikipedia.org Modern DFT functionals are continuously being developed to better account for these interactions. wikipedia.orgpitt.edu

Monte Carlo (MC) Simulations

Monte Carlo (MC) simulations are a class of computational algorithms that rely on repeated random sampling to obtain numerical results for problems that may be deterministic in principle. tandfonline.com In molecular simulation, MC methods are used to study the equilibrium properties of a system by generating a large number of random configurations and evaluating their statistical weight. tandfonline.comtandfonline.com

For long-chain alkenes such as this compound, MC simulations are particularly useful for studying:

Phase Equilibria: Gibbs Ensemble Monte Carlo (GEMC) is a specific MC technique used to simulate phase equilibrium and predict properties like vapor-liquid coexistence curves. researchgate.net

Thermodynamic Properties: MC simulations can calculate thermodynamic properties such as density, pressure, and chemical potential for liquids and mixtures over a range of temperatures. tandfonline.comtandfonline.com

Adsorption Phenomena: Grand Canonical Monte Carlo (GCMC) simulations are employed to study the adsorption of molecules onto surfaces or within porous materials, which is relevant for applications like purification and separation. researchgate.net Studies on shorter alkanes have shown that adsorption capacity can increase with chain length. researchgate.net

Conformational Sampling: MC methods, particularly those using advanced techniques like configurational-bias, are efficient at exploring the vast conformational space of flexible long-chain molecules, which is crucial for obtaining reliable equilibrium properties. tandfonline.comtandfonline.com

Research on long-chain alkanes has demonstrated that MC simulations, using united-atom models (where groups like CH2 are treated as single interaction sites), can accurately predict liquid densities when the model parameters are carefully optimized. tandfonline.comtandfonline.com

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) is a computer simulation method for analyzing the physical movements of atoms and molecules over time. compchems.com By solving Newton's equations of motion, MD simulations generate a trajectory that describes how the positions and velocities of particles in a system evolve, offering a "computational microscope" to view molecular behavior at an atomistic level. compchems.com

MD simulations have been applied to study the 1-alkene series, including molecules up to this compound. researchgate.netresearchgate.net Key applications relevant to this compound include:

Transport Properties: MD is used to predict viscosity and diffusion coefficients. researchgate.net These simulations are valuable for understanding the flow behavior of long-chain hydrocarbons, which is important for applications in lubricants and specialty chemicals.

Structural and Dynamic Properties: Simulations can reveal details about chain packing, conformational changes, and phase transitions in long-chain hydrocarbons. researchgate.net

Membrane Interactions: Due to its long hydrophobic chain, this compound's interaction with lipid membranes can be investigated using MD simulations. These studies can elucidate how the molecule integrates into the membrane and affects its fluidity and permeability.

Force Field Development: MD simulations rely on force fields, which are sets of parameters describing the potential energy of the system. Ab initio MD, where forces are calculated from quantum mechanics on the fly, or the development of classical force fields optimized against quantum calculations or experimental data, is an active area of research to improve simulation accuracy. researchgate.net

Table 1: Overview of Molecular Simulation Techniques for this compound

| Technique | Primary Application for this compound | Key Insights | Common Models/Methods |

|---|---|---|---|

| Density Functional Theory (DFT) | Electronic structure, reactivity, optimized geometry | HOMO-LUMO gap, reaction pathways, vibrational frequencies | B3LYP functional, Koopmans' theorem nih.gov |

| Monte Carlo (MC) Simulations | Thermodynamic equilibrium, phase behavior, adsorption | Liquid density, vapor pressure, conformational states | Configurational-bias MC, Gibbs Ensemble MC (GEMC) tandfonline.comresearchgate.net |

| Molecular Dynamics (MD) Simulations | Dynamic behavior, transport properties, membrane interaction | Viscosity, diffusion, structural transitions, lipid interactions | United-Atom (UA) force fields, all-atom force fields compchems.comresearchgate.net |

Predictive Modeling of Chemical Behaviors and Properties

Predictive modeling uses computational methods to estimate the physicochemical properties and behaviors of chemical compounds from their molecular structure, bypassing the need for extensive experimental measurement.

Assessment of Computational Model Reliability and Discrepancies with Experimental Data

While computational models are invaluable, their predictions must be critically assessed against experimental data. For this compound and other very long-chain hydrocarbons, significant discrepancies can arise. unibs.it

Common predictive methods include group contribution (GC) models and Quantitative Structure-Property Relationship (QSPR) models. unibs.it However, their reliability can be limited for high molecular weight compounds. unibs.it

Parameterization Limitations: Models like EPIWIN's MPBPWIN, which use methods such as the Stein-Brown and Grain methods, can produce estimates that conflict with experimental values. This is often because the assumptions made in group contribution methods are challenged by very long alkyl chains.

Extrapolation Errors: Models trained on smaller molecules (e.g., up to C20) may perform poorly when extrapolating to predict properties for a C30 molecule like this compound. unibs.it For example, a prediction of the liquid molar volume of this compound based on a training set of C11-C20 1-alkenes resulted in a deviation of 21% from the value reported in the DIPPR database. unibs.it

Data Inconsistencies: The accuracy of any predictive model is highly dependent on the quality of the training data. Inconsistent or erroneous experimental data within databases can lead to the development of flawed models. unibs.it

Cross-validation with reliable experimental techniques is essential to verify computational predictions. For instance, a predicted vaporization enthalpy for this compound using one group contribution method was 82.6 kJ/mol, while another calculation yielded 91.5 kJ/mol, closer to a literature value of 93.2 kJ/mol, highlighting the variability between models. researchgate.net

Table 2: Comparison of Predicted vs. Literature Values for this compound Properties

| Property | Predicted Value | Prediction Method/Model | Literature/Experimental Value | Reference |

|---|---|---|---|---|

| Boiling Point | 449.59 °C | Stein-Brown method (in EPIWIN) | - | |

| Vapor Pressure (at 25°C) | 9.4 × 10⁻⁸ hPa | Grain method (in EPIWIN) | - | |

| Enthalpy of Vaporization (at 592 K) | 82.6 kJ/mol | Dalmazzone et al. GC method | 93.2 kJ/mol | researchgate.net |

| Enthalpy of Vaporization (at 592 K) | 91.5 kJ/mol | Marrero and Gani GC method | 93.2 kJ/mol | researchgate.net |

| Liquid Molar Volume | ~21% deviation from DIPPR value | TQSPR (extrapolated from C11-C20 alkenes) | DIPPR database value | unibs.it |

Note: Direct experimental values for some properties are scarce, and literature values may also be derived from different models or older measurements.

Application of Machine Learning in Molecular Design and Property Prediction

Machine learning (ML) has emerged as a powerful alternative to traditional predictive models, offering the potential for higher accuracy and broader applicability. nih.govacs.org ML models, including Support Vector Regression (SVR) and Random Forest Regression (RFR), are used to develop sophisticated QSPR models. nih.govacs.orgresearchgate.net

The general workflow for applying ML to predict properties of molecules like this compound involves:

Data Collection: Gathering a dataset of molecules with known properties from databases like DIPPR. nih.govacs.org

Molecular Representation: Converting chemical structures into numerical descriptors. This can range from simple counts of atom types and functional groups to complex topological indices or graph-based representations (graph embeddings). syngeneintl.combenthamdirect.comeurekaselect.com Traditional fingerprint-based representations can be ineffective for long-chain hydrocarbons that differ only slightly in structure. syngeneintl.com

Model Training: Using a portion of the dataset (the training set) to train an ML algorithm to learn the relationship between the molecular descriptors and the target property (e.g., boiling point, enthalpy of formation). nih.govacs.orgbenthamdirect.com

Validation and Prediction: Testing the model's predictive power on an external set of molecules not used in training and then using the validated model to predict properties for new compounds. benthamdirect.comscispace.com

For long-chain hydrocarbons, ML models have shown promise in outperforming traditional group contribution methods for predicting thermochemical properties like enthalpy of formation, entropy, and heat capacity. nih.govacs.orgresearchgate.net However, a significant challenge remains the lack of extensive experimental data for very long chains, which can make it difficult to train models that can extrapolate accurately. nih.govacs.org Advanced models using graph embeddings and deep learning are being developed to better capture the subtle structural differences that influence the properties of large hydrocarbons and their mixtures. syngeneintl.com

Quantum Computational Chemistry in Green Chemistry Contexts

Quantum computational chemistry has emerged as a powerful tool in advancing the principles of green chemistry by providing detailed molecular-level insights that can guide the development of more sustainable chemical processes. researchgate.netelsevier.com The application of these computational methods to the study of long-chain alkenes, such as this compound, offers a pathway to minimize waste, reduce energy consumption, and design safer chemicals, aligning with the core goals of green chemistry. escholarship.orgigi-global.com

The primary advantage of using quantum computational chemistry is its ability to predict molecular properties and reaction outcomes without conducting physical experiments. researchgate.net This in silico approach is inherently green as it reduces the use of chemical reagents, solvents, and the energy required for laboratory work, thereby minimizing the generation of chemical waste. For a molecule like this compound, computational models can predict its structural, electronic, and thermodynamic properties. These calculations are crucial for understanding its behavior and reactivity, which can inform its use in various applications, such as in the synthesis of polymers or as a model compound in biological studies.

A key area where quantum chemistry supports green objectives is in the design and optimization of synthetic routes. igi-global.com For instance, the synthesis of this compound can be achieved through methods like the McMurry coupling reaction. slideshare.netwikipedia.org Computational studies can model this reaction to elucidate its mechanism, identify rate-determining steps, and explore the effects of different catalysts and reaction conditions. This knowledge allows for the optimization of the reaction to improve yield and selectivity, which in turn reduces the formation of byproducts and simplifies purification processes—a cornerstone of green chemistry.

Furthermore, quantum computational methods are instrumental in designing greener catalysts and selecting environmentally benign solvents. researchgate.net By modeling the interactions between reactants, catalysts, and solvents at a quantum-mechanical level, researchers can screen for catalysts that are more efficient and selective, operate under milder conditions, and are composed of more abundant and less toxic elements. researchgate.net Similarly, solvent effects on reaction energetics and pathways can be simulated, enabling the selection of greener alternatives to traditional volatile organic compounds.

The table below illustrates key quantum chemical parameters that can be calculated for this compound and their significance in a green chemistry context. Density Functional Theory (DFT) is a common computational method used for these calculations. nih.govresearchgate.net

Reaction Pathway Analysis and Mechanistic Insights via Computational Methods

Computational chemistry provides indispensable tools for the detailed analysis of chemical reaction pathways, offering insights into mechanisms that are often difficult or impossible to probe experimentally. acs.org For this compound, a long-chain alkene, understanding its reaction mechanisms is key to controlling its transformations and designing new applications.

A reaction pathway, or reaction coordinate, describes the energetic and structural changes that occur as reactants are converted into products. solubilityofthings.com Computational methods, particularly quantum mechanics-based approaches like Density Functional Theory (DFT), can map out the potential energy surface of a reaction. researchgate.net This allows for the identification of key stationary points: reactants, products, intermediates, and, most importantly, transition states. solubilityofthings.comtaylorandfrancis.com The transition state represents the highest energy barrier along the reaction pathway, and its energy (the activation energy) determines the rate of the reaction. solubilityofthings.comtaylorandfrancis.com

Common reactions of alkenes like this compound include oxidation, addition, and polymerization, all of which are initiated at the carbon-carbon double bond. Computational analysis can elucidate the step-by-step mechanism of these processes. For example, in an oxidation reaction, computational modeling can distinguish between different potential pathways, such as a concerted or a stepwise mechanism. acs.orgnih.gov By calculating the energy of the transition states for each proposed path, the most favorable (lowest energy) pathway can be determined. researchgate.net

An intrinsic reaction coordinate (IRC) calculation can then be performed, which maps the path from the transition state down to the reactants and products, confirming that the identified transition state correctly connects the desired species. nih.govacs.org This provides a detailed "movie" of the bond-breaking and bond-forming events throughout the reaction.

A practical example is the computational study of the McMurry reaction, a method used to synthesize alkenes like this compound from carbonyl compounds. wikipedia.orgedurev.in The reaction is understood to proceed in two main stages:

Pinacolate Formation: Two carbonyl groups are reductively coupled by a low-valent titanium species to form a titanium-bound 1,2-diolate (a pinacolate). wikipedia.org

Deoxygenation: The pinacolate is deoxygenated by the oxophilic titanium to yield the final alkene. wikipedia.org

Computational modeling can provide detailed mechanistic insights into each stage. For the first step, calculations can explore the single-electron transfer process from the titanium reagent to the carbonyl groups. For the second step, the pathway for the cleavage of the carbon-oxygen bonds and the formation of the carbon-carbon double bond can be modeled, revealing the structure of the transition state for this key deoxygenation step.

The following table provides a hypothetical example of data that could be generated from a computational analysis of a generic addition reaction to this compound (Reactant + Reagent → Intermediate → Transition State → Product).

By analyzing such data, chemists can gain a quantitative understanding of the reaction's feasibility (thermodynamics) and speed (kinetics), which is crucial for process development and optimization. quantumatk.comaip.org

Environmental Dynamics and Fate of 1 Triacontene

Transport and Persistence Mechanisms in Environmental Compartments

The transport and persistence of a chemical in the environment are governed by its physical properties and its interactions with environmental media such as air, water, soil, and sediment. 5-ht.com For 1-triacontene and other long-chain alpha-olefins (AO), these mechanisms suggest limited mobility but potential for persistence if degradation processes are slow.

Long-chain alpha-olefins are not anticipated to persist indefinitely in the environment, as they are susceptible to degradation through both biotic and abiotic pathways. oecd.org However, their low water solubility and hydrophobic nature mean they are not readily leached from soils into groundwater. d-nb.info Instead, any transport in aqueous systems is more likely to occur while the molecule is adsorbed to particulate organic matter or mineral surfaces. d-nb.info

Table 1: Environmental Compartment Affinity of this compound

| Environmental Compartment | Expected Partitioning and Behavior | Governing Properties |

|---|---|---|

| Atmosphere | Low. Negligible volatility due to high molecular weight and solid state. | Very Low Vapor Pressure |

| Water | Low. Minimal dissolution due to very low water solubility. Transport primarily via sorption to suspended particles. | Hydrophobicity, Low Solubility |

| Soil & Sediment | High. Strong tendency to adsorb to organic matter. Low mobility and potential for accumulation if degradation is slow. | High Hydrophobicity, Low Solubility |

| Biota | Potential for bioaccumulation exists due to high lipophilicity (fat-loving nature), but is mitigated by low bioavailability in the environment. cpchem.com | High Octanol-Water Partition Coefficient (Kow) |

Biodegradation Pathways and Biotransformation Studies

Biodegradation is a critical process in the environmental breakdown of organic compounds like this compound. Studies on the broader category of alpha-olefins confirm their susceptibility to biodegradation in both soil and water environments. oecd.orgoecd.org

While specific metabolic pathways for this compound are not extensively detailed in public literature, the mechanisms for similar long-chain hydrocarbons are well-understood. The process is primarily microbial. The initial step in the aerobic degradation of alkenes often involves an enzymatic attack on the double bond or the terminal methyl group. For instance, aerobic microorganisms can use enzymes like dioxygenases to introduce hydroxyl groups, making the molecule more water-soluble and susceptible to further breakdown. news-medical.net The degradation of long-chain alkanes, which are structurally similar, is known to proceed through microbial reworking that can shorten the carbon chain. copernicus.orgcopernicus.org

The degradation of organic pollutants in soil and ecosystems is driven by diverse microbial communities, where different bacteria and fungi possess unique metabolic capabilities to break down complex molecules. researchgate.net For long-chain alkenes like this compound, degradation would likely be initiated by microorganisms capable of producing enzymes that can oxidize hydrocarbons. This process involves several stages, beginning with the initial breakdown (biodeterioration and bio-fragmentation) of the large molecule into smaller pieces, followed by assimilation and mineralization by the microbes, which use the carbon for energy and growth. researchgate.net

Research on other long-chain aliphatic compounds shows that microbial lipids and plant-derived biopolymers are sources for various soil microorganisms. frontiersin.org The presence of this compound in certain environments could select for microbial populations capable of its degradation. Studies on the degradation of the shorter 1-decene (B1663960) have identified it as a product of the microbial breakdown of n-decane, indicating that cleavage of C-C bonds and formation of alkenes is a known microbial process. oecd.org

Sorption Behavior in Environmental Matrices (e.g., Soil, Sediment)

Sorption to soil and sediment is one of the most significant processes affecting the environmental fate and transport of hydrophobic organic chemicals. ecetoc.org Due to its long, nonpolar hydrocarbon chain, this compound is highly hydrophobic and is expected to bind strongly to the organic fraction of soils and sediments.

The process of sorption is primarily a partitioning phenomenon, where the hydrophobic molecule effectively dissolves into the soil's amorphous organic matter. ecetoc.orgcas.cn This sequestration within the soil matrix reduces the bioavailability of the chemical to microorganisms, which can slow the rate of biodegradation.

Hydrolysis and Photolysis Investigations

Abiotic degradation processes, including hydrolysis and photolysis, can also contribute to the breakdown of chemicals in the environment.

Hydrolysis is a chemical reaction with water. Simple alkenes like this compound, which consist only of carbon and hydrogen and lack hydrolyzable functional groups (like esters or amides), are generally not susceptible to hydrolysis under typical environmental pH conditions (pH 4-9). mdpi.com

Photolysis is degradation caused by light. In the atmosphere, alpha-olefins can be rapidly degraded by reacting with photochemically-produced hydroxyl radicals (•OH). oecd.orgoecd.org However, given this compound's extremely low volatility, its presence in the atmosphere is expected to be negligible, making this pathway less relevant. cpchem.com If present in sunlit surface waters, direct photolysis (absorption of light by the molecule itself) or indirect photolysis (reaction with other light-activated substances in the water) could occur. The double bond in the alpha-olefin structure is a potential site for oxidative reactions, which can be initiated by photochemical processes. mdpi.com For example, studies on the oxidation of long-chain alpha-olefins with environmentally relevant oxidants like hydrogen peroxide show that the reaction proceeds via epoxidation of the double bond, which can lead to further cleavage of the molecule. mdpi.com

Environmental Risk Assessment Frameworks and Methodologies

Environmental risk assessment (ERA) for a chemical is a systematic process that evaluates its potential adverse effects on ecosystems. The standard framework involves comparing the Predicted Environmental Concentration (PEC), which is the estimated concentration of a substance in various environmental compartments, with the Predicted No-Effect Concentration (PNEC), the concentration below which harmful effects are unlikely to occur. frontiersin.org

A specific ERA for this compound is not publicly available. However, assessments for the general category of C6-C14 alpha-olefins have been conducted. These assessments concluded a low hazard potential for human health and indicated that these substances are not expected to persist in the environment due to rapid biotic and abiotic degradation. oecd.org While some shorter-chain AOs showed potential for chronic aquatic toxicity, the very low water solubility of higher-chain AOs limits exposure and thus risk in the aquatic compartment. oecd.orgoecd.org Similarly, an assessment of alpha-olefin sulfonate derivatives found a low risk to human health and the environment at current exposure levels. canada.ca

Table 2: Summary of SIDS Assessment for C6-C14 Alpha-Olefin Category

| Endpoint | Assessment Conclusion | Relevance for this compound |

|---|---|---|

| Human Health Hazard | Low hazard potential (low acute toxicity, not genotoxic). oecd.org | Suggests this compound is also likely of low toxicity. |

| Environmental Persistence | Will not persist; degraded by biotic and abiotic processes. oecd.org | This compound is also expected to degrade, though the rate may differ due to its longer chain length. |

| Aquatic Toxicity | Acute toxicity observed for shorter chains (C6, C8); chronic toxicity predicted for C6-C12. oecd.orgoecd.org | Extremely low water solubility of this compound would limit aquatic exposure and toxicity. cpchem.com |

| Bioaccumulation | Potential exists based on octanol/water partition coefficient, but is precluded by extensive evaporation and degradation for shorter chains. cpchem.com | For this compound, low bioavailability due to strong sorption would be a key mitigating factor. |

The management of industrial chemicals like this compound does not occur in a vacuum; it is embedded within a complex system of social, economic, and ecological interdependencies. isc3.orgersj.eu The chemical industry is at the beginning of nearly every major value chain and is a cornerstone of modern economies. 5-ht.com Simultaneously, there is increasing societal pressure for the industry to improve its sustainability and reduce its ecological footprint. 5-ht.com

This socio-ecological context influences chemical management in several ways:

Sustainable Production: There is a growing emphasis on "green chemistry" principles, which include maximizing resource efficiency, minimizing waste, using renewable feedstocks, and ensuring processes are safe for humans and the environment. solubilityofthings.com For a substance like this compound, this could involve optimizing synthesis to reduce byproducts or finding applications that treat it as a high-value chemical raw material rather than a component of lower-value fuel products. cas.cn

Circular Economy: Companies are increasingly integrating circular economy principles into their operations, which involves designing products and processes that allow for recycling and reuse, thereby conserving resources. 5-ht.com

Corporate Responsibility and Transparency: Public and regulatory demand for transparency is driving companies to be more open about their environmental impact and to adopt voluntary initiatives like Responsible Care®. cpchem.comersj.eu This includes conducting and publishing risk assessments and ensuring the safe handling and transport of chemicals.

Innovation and Research: Socio-economic needs drive research. For example, the challenge of separating long-chain alpha-olefins from complex mixtures produced during coal-to-liquid processes has spurred innovative catalytic research to transform them into more easily separable, high-value aldehydes, representing a shift towards more sustainable resource utilization. cas.cn

The management and research surrounding this compound are thus shaped by the interplay between its industrial utility, the need for efficient and cost-effective production, and the overarching societal goal of achieving sustainable development within planetary boundaries. isc3.orgfuturebridge.com

Future Research Directions and Unexplored Avenues

Innovations in Synthesis and Catalysis for Long-Chain Alkenes

The synthesis of long-chain alkenes like 1-triacontene is an area ripe for innovation. While methods like the McMurry reaction, which involves the titanium-mediated reductive coupling of carbonyl compounds, are established, there is a continuous drive for more efficient and sustainable synthetic routes. Future research will likely focus on several key aspects:

Novel Catalytic Systems: The development of new catalysts is crucial for improving the efficiency and selectivity of long-chain alkene synthesis. chemistryworld.comgoogle.com This includes exploring catalysts that can operate under milder conditions, reduce waste, and be easily recovered and reused. imperial.ac.uk Research into solid photo-catalysts, for instance, presents a promising avenue for sustainable synthesis. imperial.ac.uk

Alternative Feedstocks: Traditionally, alpha-olefins are derived from petroleum. nih.gov A significant research direction is the microbial synthesis of long-chain α-alkenes from renewable feedstocks like methanol. nih.govnih.gov Engineering microorganisms such as the yeast Pichia pastoris to produce these compounds offers a potential pathway to carbon-neutral production. nih.govnih.gov

Process Intensification: Continuous-flow reactors and other process intensification technologies can offer significant advantages over traditional batch processes, including improved safety, higher yields, and reduced environmental impact. rsc.org

Deeper Elucidation of Biological Roles and Molecular Mechanisms

While this compound is known to be a component of cuticular lipids in some insects and has been identified in certain plants like Commiphora myrrha, its precise biological roles and the molecular mechanisms governing its activity are not fully understood. nih.gov Future research should aim to:

Investigate Membrane Interactions: The hydrophobic nature of this compound suggests it can interact with lipid membranes, potentially influencing their fluidity and permeability. Further studies are needed to characterize these interactions and their physiological consequences.

Explore Signaling Pathways: Research could uncover if this compound or its metabolites are involved in cellular signaling pathways.

Uncover Biosynthetic and Degradation Pathways: A comprehensive understanding of how organisms synthesize and break down this compound will provide valuable insights into its biological significance.

Development of Novel Materials with Tailored Properties and Functions

The unique properties of this compound, such as its hydrophobicity and long hydrocarbon chain, make it an attractive building block for new materials. Future research in this area could focus on:

Polymer Synthesis: this compound is used in the synthesis of copolymers like polyvinylpyrrolidone-graft-1-triacontene (PVP/TA). chemicalbook.com This copolymer, with its brush-like structure, has applications as a waterproofing agent in cosmetics and as an adsorbent for non-polar dyes. whiterose.ac.uk Further research could explore the synthesis of other copolymers with tailored properties for specific applications. mdpi.comresearchgate.net

Nanomaterials: The creation of nanofibers and microfibers from this compound-based polymers through techniques like centrifugal melt spinning opens up possibilities for applications in filtration, chemical sorption, and protective clothing. whiterose.ac.uk

Surface Modification: The hydrophobic nature of this compound can be utilized to modify the surfaces of various materials, imparting water-repellent or other desired properties.

Below is an interactive data table summarizing the properties and applications of a this compound copolymer.

| Property | Description | Application | Reference |

| Structure | Polyvinylpyrrolidone (B124986)/1-triacontene (PVP/TA) is a radial brush copolymer with a PVP backbone and this compound side chains. | Adsorbent in cosmetic applications, water-proofing agent. | whiterose.ac.ukmdpi.comresearchgate.net |

| Hydrophobicity | The C30 side chains make the copolymer highly hydrophobic. | Adsorption of non-polar species from aqueous environments. | whiterose.ac.ukresearchgate.net |

| Adsorption Capacity | PVP/TA fibers have been shown to adsorb 35.4 mg/g of a commercial disperse dye. | Effluent treatment, targeted adsorption. | whiterose.ac.ukresearchgate.net |